molecular formula C11H16BrClN2O2S B8035315 (R)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride

(R)-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride

Cat. No.: B8035315
M. Wt: 355.68 g/mol
InChI Key: MCRPLEQHYRNTES-SBSPUUFOSA-N
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Description

®-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a methylpiperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenyl sulfone, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.

    Piperazine Introduction: The brominated phenyl sulfone is then reacted with 3-methylpiperazine under appropriate conditions to form the sulfonyl piperazine derivative.

    Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the piperazine ring, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under specific conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    Sulfonamides: Compounds like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide share structural similarities with ®-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride.

    Sulfonimidates: These compounds also contain a sulfonyl group and are used in similar applications.

Uniqueness: ®-1-((3-Bromophenyl)sulfonyl)-3-methylpiperazine hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential biological activity, while the piperazine ring provides structural flexibility and modulates its pharmacokinetic profile.

Properties

IUPAC Name

(3R)-1-(3-bromophenyl)sulfonyl-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S.ClH/c1-9-8-14(6-5-13-9)17(15,16)11-4-2-3-10(12)7-11;/h2-4,7,9,13H,5-6,8H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRPLEQHYRNTES-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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